Acetylstrophanthidin

Beschreibung

Eigenschaften

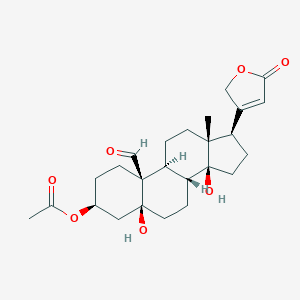

IUPAC Name |

[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O7/c1-15(27)32-17-3-8-23(14-26)19-4-7-22(2)18(16-11-21(28)31-13-16)6-10-25(22,30)20(19)5-9-24(23,29)12-17/h11,14,17-20,29-30H,3-10,12-13H2,1-2H3/t17-,18+,19-,20+,22+,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZAERUVCODZQO-VWCUIIQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@@]4([C@@H]3CC[C@@]2(C1)O)O)C5=CC(=O)OC5)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018935 | |

| Record name | Acetylstrophanthidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60-38-8 | |

| Record name | Acetylstrophanthidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylstrophanthidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylstrophanthidin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetylstrophanthidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5β,14-dihydroxy-19-oxocard-20(22)enolide 3β-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLSTROPHANTHIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG33H36364 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

Acetylstrophanthidin, also known as Strophanthidin 3-acetate, primarily targets the Na+/K±ATPase in cardiac cells. This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for the proper functioning of the heart.

Mode of Action

This compound interacts with its target, the Na+/K±ATPase, in a biphasic manner. At low concentrations (0.1 and 1 nmol/L), it increases the activity of the enzyme, while at higher concentrations (1~100 µmol/L), it inhibits the enzyme. This interaction leads to changes in the polarization-repolarization phase of the action potential, its excitability or refractoriness, or impulse conduction or membrane responsiveness within cardiac fibers.

Biochemical Pathways

The interaction of this compound with the Na+/K±ATPase affects the sodium-potassium pump mechanism, altering the ionic balance within the cardiac cells. This disruption can lead to changes in the action potential of the cells, affecting the heart’s rhythm and contractility.

Pharmacokinetics

It is known that the compound has a rapid onset of action, with full effectiveness reached within 20 minutes after intravenous injection. The toxic effects wear off in less than 14 minutes, suggesting a short half-life and rapid clearance from the body.

Result of Action

The primary result of this compound’s action is its anti-arrhythmic effect. By interacting with the Na+/K±ATPase, it can alter the action potential of cardiac cells, potentially correcting abnormal heart rhythms. At higher concentrations, it can also induce transient depolarizations, leading to arrhythmias.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of extracellular potassium can modulate its biphasic effect on the Na+/K±ATPase.

Biologische Aktivität

Acetylstrophanthidin (AcS) is a cardiac glycoside derived from the plant Strophanthus gratus, known for its potent inotropic effects, which enhance the contractility of cardiac muscle. This compound has been extensively studied for its physiological and pharmacological properties, particularly in relation to cardiac function and membrane dynamics. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and clinical implications.

This compound primarily exerts its effects through inhibition of the Na+/K+ ATPase pump, leading to increased intracellular sodium concentrations. This, in turn, promotes calcium influx via the sodium-calcium exchanger, resulting in enhanced myocardial contractility.

-

Inotropic Effects : AcS has been shown to produce a positive inotropic response in various cardiac tissues. Research indicates that the drug's action is characterized by:

- A shift in the tension-voltage relationship, allowing greater tension development with depolarization steps above a mechanical threshold of approximately -50 mV .

- Marked potentiation of twitch tension in tetrodotoxin-treated muscles, indicating its significant role in modifying contractile dynamics .

- Action Potential Modulation : AcS influences action potential duration:

- Electrophysiological Changes : Studies have shown that AcS can induce depolarization and diastolic tension at later stages of drug action. Elevated magnesium concentrations have been noted to suppress these effects .

Table 1: Summary of Key Research Studies on this compound

Case Studies

Several case studies have documented the clinical implications of this compound administration:

- Case Study 1 : A study involving 14 animals with induced ventricular fibrillation demonstrated that AcS initially caused coronary constriction and a subsequent decrease in coronary blood flow. This highlights its dual role as both a cardiac stimulant and a potential vasoconstrictor under certain conditions .

- Case Study 2 : In clinical settings, patients receiving digitalis therapy have shown improved cardiac output when this compound is included as part of their treatment regimen. The compound's ability to enhance myocardial contractility has been particularly beneficial for patients with heart failure.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Cardiac Function Studies

- Acetylstrophanthidin has been extensively studied for its effects on cardiac muscle contraction. Research indicates that it strengthens developed twitches and cooling contractures in rabbit ventricular muscle at concentrations ranging from 1-4 µM, achieving a positive inotropic effect averaging 150-160% of control .

-

Calcium Dynamics

- Studies have shown that this compound enhances the availability of sarcoplasmic reticulum calcium stores, which is crucial for muscle contraction. This effect may occur without an initial increase in sarcoplasmic reticulum calcium levels, suggesting a complex interaction with calcium dynamics during cardiac muscle contraction .

-

Comparative Pharmacology

- This compound's effects have been compared with other cardiac glycosides to elucidate its unique properties and potential advantages in therapeutic applications. It shares structural similarities with compounds like digoxin but exhibits distinct pharmacodynamic profiles.

Table 1: Summary of Key Research Findings on this compound

Clinical Implications and Future Research Directions

Despite its promising effects on cardiac function, this compound is not widely used clinically due to safety concerns. Future research may focus on:

- Development of Safer Analogues : Investigating modifications to this compound’s structure to enhance efficacy while reducing toxicity.

- Mechanistic Studies : Further exploration of its action on calcium dynamics could inform new therapeutic strategies for heart failure.

- Clinical Trials : Well-designed trials are necessary to assess the safety and efficacy of this compound or its derivatives in human populations.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pharmacokinetic Properties

This compound’s rapid elimination allows repeated testing within a single experimental session, unlike digoxin or digitoxin, which accumulate over time . Ouabain shares a rapid onset but has a longer half-life than this compound, making it less suitable for short-term protocols .

Mechanism of Action and Binding Affinities

All cardiac glycosides inhibit Na⁺,K⁺-ATPase, but this compound exhibits bimodal binding to high-affinity (Kd ≈ 3.9 × 10⁻⁹ M) and low-affinity (Kd ≈ 5 × 10⁻⁷ M) sites on the pump in human atrial tissue . This contrasts with digoxin, which predominantly binds to low-affinity sites, and ouabain, which shows intermediate affinity .

Toxicity and Drug Interactions

- Toxicity Threshold : In conscious dogs, this compound induces cardiotoxicity (ventricular arrhythmias) at doses ≈20 µg/kg, with toxicity unaltered by hypercapnia or β-blockade . Digoxin’s toxicity correlates with plasma concentration (e.g., 0.2 mg/kg caused fatal ventricular fibrillation in dogs) .

- Drug Interactions: Beta-blockers: this compound’s inotropic effects are partially offset by sympathetic withdrawal, but toxicity remains unchanged under β-blockade . Antiarrhythmics: Quinidine and procaine amide reduce this compound-induced arrhythmias, similar to their effects on digoxin . Dichloroisoproterenol (DCI): Restores normal rhythm in this compound- or ouabain-intoxicated hearts, independent of β-adrenergic blockade .

Key Research Findings

- Electrophysiological Effects :

- Autonomic Interactions: Sympathetic activation (e.g., hypercapnia) overrides this compound’s inotropic effects in unblocked animals, unlike digitoxin, which directly suppresses sympathetic responsiveness .

Q & A

Q. What experimental models are most suitable for studying acetylstrophanthidin's cardiotoxic effects, and how should these models be optimized?

Methodological Answer: In vivo models, such as conscious dogs or rodents, are widely used to evaluate this compound-induced arrhythmias and hemodynamic changes. Ensure proper calibration of instruments (e.g., ECG monitors) and include control groups receiving saline or vehicle solutions to isolate drug effects. Dose escalation studies (e.g., 0.05–0.4 mg/kg digoxin with this compound co-administration) should follow established protocols to assess dose-response relationships . For reproducibility, document anesthesia protocols, sampling intervals, and ethical approvals in line with institutional guidelines .

Q. How do researchers statistically validate the significance of this compound's effects in small-sample preclinical studies?

Methodological Answer: Use Student’s t-test (for pairwise comparisons) or ANOVA (for multi-group analyses) with corrections for multiple comparisons (e.g., Bonferroni). Report means ± standard error and specify thresholds for significance (e.g., p < 0.05). For example, in studies comparing this compound’s arrhythmogenic effects across digoxin doses, ANOVA can reveal interactions between variables, while post-hoc tests identify specific differences (e.g., 0.2 mg/kg digoxin + this compound II vs. III) .

Q. What are the key steps to ensure reproducibility when replicating this compound studies?

Q. How can conflicting data on this compound's dose-dependent effects be resolved?

Methodological Answer: Contradictions in dose-response outcomes (e.g., paradoxical results at 0.05 mg/kg digoxin + this compound I vs. II ) may arise from interspecies variability or pharmacokinetic interactions. To address this:

Q. What methodologies are recommended for integrating this compound findings with existing digitalis research?

Q. How should researchers design multi-site studies to investigate this compound's interactions with other cardiotoxic agents?

Methodological Answer:

- Appoint a principal investigator to coordinate protocols and data standardization.

- Obtain ethics approvals from all participating sites, specifying lead co-investigators and local REC outcomes .

- Centralize data collection using platforms like REDCap, ensuring harmonized variables (e.g., arrhythmia classification criteria) .

Data Analysis and Presentation

Q. What are best practices for presenting this compound's arrhythmogenic data in publications?

Methodological Answer:

- Use tables to summarize dose-response relationships (e.g., Table 1 in ).

- Avoid duplicating data in text and figures; highlight key trends (e.g., "At 0.4 mg/kg digoxin, this compound II reduced cardiac output by 42 ± 6.1%").

- Provide raw datasets in appendices or repositories, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers address variability in this compound's hemodynamic measurements across experiments?

Methodological Answer:

- Apply Cronbach’s alpha to assess internal consistency in repeated measurements .

- Use Bland-Altman plots to evaluate agreement between observers or instruments.

- Report confidence intervals for critical parameters (e.g., mean arterial pressure changes) .

Ethical and Regulatory Considerations

Q. What ethical safeguards are critical in this compound animal studies?

Methodological Answer:

- Follow ARRIVE guidelines for preclinical reporting, including humane endpoints (e.g., predefined criteria for euthanasia).

- Obtain approval from institutional animal care committees, detailing pain management and housing conditions .

Q. How should researchers navigate intellectual property constraints when using this compound data from patented studies?

Methodological Answer:

- Cite original patents and adhere to licensing agreements for compound use.

- Avoid reproducing proprietary figures/tables without permission; instead, reanalyze public datasets or generate original data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.